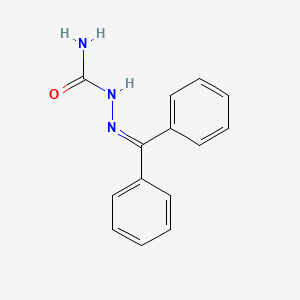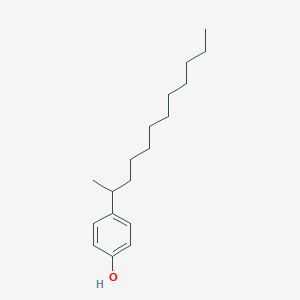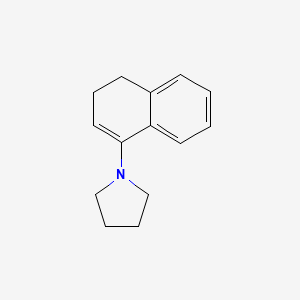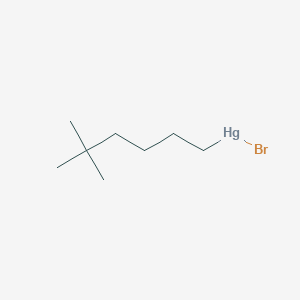
1,1-Dichloro-1-fluorohexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-1-fluorohexan-2-ol is an organic compound that belongs to the class of haloalcohols It is characterized by the presence of two chlorine atoms, one fluorine atom, and a hydroxyl group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1-fluorohexan-2-ol can be synthesized through several methods. One common approach involves the halogenation of hexan-2-ol using chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where hexan-2-ol is reacted with chlorine and fluorine gases in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dichloro-1-fluorohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding hexan-2-ol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.
Major Products:
Oxidation: Hexan-2-one or hexanoic acid.
Reduction: Hexan-2-ol.
Substitution: Various substituted hexan-2-ol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-1-fluorohexan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen and hydroxyl functionalities into molecules.
Biology: The compound can be used to study the effects of halogenated alcohols on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,1-dichloro-1-fluorohexan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,1-Dichloro-1-fluoroethane: A smaller haloalkane with similar halogenation but different chain length.
1,1-Difluoro-1,2-dichloroethane: Another haloalkane with two fluorine and two chlorine atoms.
1,1-Difluorocyclopropane: A cyclic compound with fluorine substituents.
Uniqueness: 1,1-Dichloro-1-fluorohexan-2-ol is unique due to its specific combination of halogen atoms and hydroxyl group on a hexane backbone
Eigenschaften
CAS-Nummer |
6304-14-9 |
|---|---|
Molekularformel |
C6H11Cl2FO |
Molekulargewicht |
189.05 g/mol |
IUPAC-Name |
1,1-dichloro-1-fluorohexan-2-ol |
InChI |
InChI=1S/C6H11Cl2FO/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3 |
InChI-Schlüssel |
AEUQAFIOUWACSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(F)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)



